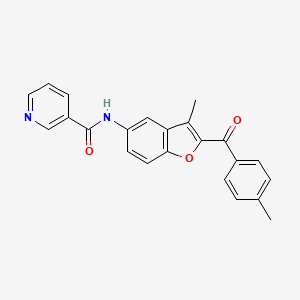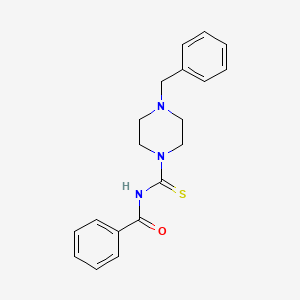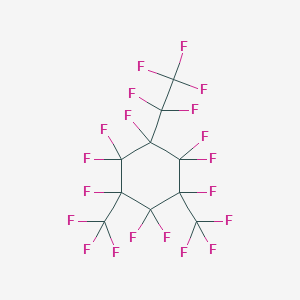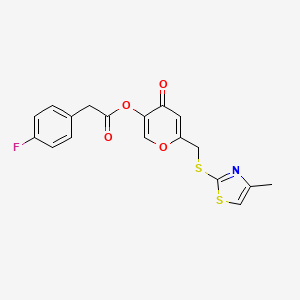
N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide” is a chemical compound with the molecular formula C23H18N2O3 and a molecular weight of 370.408. It is a derivative of benzofuran , a class of compounds that are ubiquitous in nature and have strong biological activities .
Synthesis Analysis
Benzofuran derivatives, such as “this compound”, can be synthesized using various methods . For instance, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade . This method is excellent for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another method involves constructing a benzofuran ring through proton quantum tunneling .Molecular Structure Analysis
The molecular structure of “this compound” is based on the benzofuran nucleus . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . This structure is a basic structural unit of various biologically active natural medicines and synthetic chemical raw materials .Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse and complex . For instance, benzofuran rings can be constructed through various reactions, including free radical cyclization cascades and proton quantum tunneling .Applications De Recherche Scientifique
DNA Damage Recovery
Nicotinamide analogues have been shown to affect cellular recovery following DNA damage, with specific derivatives blocking the recovery of cell division potential after treatment with DNA-damaging agents. This suggests a potential role in modulating cellular responses to genetic damage and improving understanding of cellular repair mechanisms (Jacobson et al., 1984).
Enzyme Inhibition
The inhibition of nicotinamide N-methyltransferase (NNMT), an enzyme involved in the methylation of nicotinamide and related compounds, has been explored. Small molecule inhibitors of NNMT were identified, providing insights into the structure-activity relationships of these inhibitors and directing the future design of drug-like inhibitors for metabolic and chronic diseases characterized by abnormal NNMT activity (Neelakantan et al., 2017).
Corrosion Inhibition
Nicotinamide derivatives have demonstrated effectiveness as corrosion inhibitors on mild steel in acidic environments, suggesting applications in materials science for protecting metals against corrosion. This highlights the chemical versatility and potential industrial applications of such compounds (Chakravarthy et al., 2014).
Neuroprotection
Research into the neuroprotective effects of nicotinamide derivatives has identified compounds that efficiently protect against neuronal cell damage induced by hypoxia/reoxygenation, indicating potential therapeutic applications in neurodegenerative diseases or acute neuronal injury (Iwamoto & Kita, 2006).
Metabolic Regulation
The regulation of hepatic nutrient metabolism through the stabilization of Sirt1 protein by NNMT suggests a role in managing metabolic disorders. This regulation by a derivative of nicotinamide highlights the compound's potential in therapeutic strategies for metabolic diseases (Hong et al., 2015).
Anticancer Activity
Several nicotinamide derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines, indicating a potential role in cancer therapy. This includes the development of compounds that induce apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth (Zhang et al., 2018).
Mécanisme D'action
While the specific mechanism of action for “N-(3-methyl-2-(4-methylbenzoyl)benzofuran-5-yl)nicotinamide” is not mentioned in the retrieved sources, benzofuran compounds in general have been shown to have strong biological activities . They have potential applications in many aspects, making these substances potential natural drug lead compounds .
Orientations Futures
Benzofuran and its derivatives have attracted considerable attention from chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications . They are being explored as potential natural drug lead compounds . Future research will likely continue to focus on the discovery of new drugs in the fields of drug invention and development .
Propriétés
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O3/c1-14-5-7-16(8-6-14)21(26)22-15(2)19-12-18(9-10-20(19)28-22)25-23(27)17-4-3-11-24-13-17/h3-13H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHXQYSRFNOMBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
methanone](/img/structure/B2707644.png)


![5-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2707648.png)
![1-Prop-2-enoyl-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2707649.png)


![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2707653.png)

![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methylphenyl)urea](/img/structure/B2707658.png)

![N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2707660.png)
![[6-(Benzyloxy)-5-chloropyridin-3-YL]boronic acid](/img/structure/B2707661.png)

